molecular formula C9H13N3O2 B6305059 2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine CAS No. 80882-43-5

2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

Cat. No.: B6305059
CAS No.: 80882-43-5
M. Wt: 195.22 g/mol
InChI Key: QQIABWWKVFGZQN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 80882-43-5) is a high-purity nitrogen-containing heterocyclic compound with a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound features both a hydrazinyl substituent and a protected carbonyl group (as a 1,3-dioxolane), making it a versatile building block for synthesizing more complex molecules, particularly hydrazone derivatives . Its structure is of significant interest in medicinal chemistry, as nitrogen heterocycles are found in more than 85% of all biologically active compounds and are crucial scaffolds in modern drug discovery . Researchers value this chemical for its potential in developing new therapeutic agents. Scientific literature indicates that structurally related 2-pyridylhydrazone derivatives have demonstrated promising antileishmanial activity against Leishmania amazonensis and L. braziliensis . Preliminary studies on the mechanism of action for such compounds suggest that the accumulation of reactive oxygen species (ROS) and disruption of mitochondrial function in the parasites are key to their pharmacological effect . This compound is offered exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult the Safety Data Sheet (SDS) prior to use. This material is classified as harmful and irritating, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and handling in a well-ventilated area are required.

Properties

IUPAC Name

[4-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(13-4-5-14-9)7-2-3-11-8(6-7)12-10/h2-3,6H,4-5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIABWWKVFGZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=NC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211247
Record name Pyridine, 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80882-43-5
Record name Pyridine, 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80882-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Ketone as a Dioxolane

The dioxolane moiety is typically introduced via acetal formation from a ketone precursor. A representative protocol, adapted from the synthesis of 6-bromo-2-(2′-methyl-1′,3′-dioxolan-2′-yl)pyridine, involves:

Procedure :

  • React 4-acetylpyridine (1.0 equiv) with 1,2-ethanediol (1.2 equiv) in benzene under Dean-Stark reflux with catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv) for 24 h.

  • Neutralize with aqueous NaOH, extract with diethyl ether, and purify via solvent evaporation.

Key Data :

ParameterValue
Yield>99%
Reaction Time24 h
Key Characterization¹H NMR: δ 1.80 (s, Me), 3.95–4.20 (m, CH₂)

This step achieves near-quantitative conversion by azeotropic removal of water, favoring acetal formation.

Bromination at Position 2

Regioselective bromination at position 2 is critical. Directed ortho-metalation (DoM) strategies offer precision:

Procedure :

  • Protect the pyridine nitrogen of 4-(2-methyl-1,3-dioxolan-2-yl)pyridine with a trimethylsilyl (TMS) group using hexamethyldisilazane (HMDS).

  • Treat with lithium diisopropylamide (LDA, 1.1 equiv) at -78°C in THF, followed by quenching with Br₂ (1.05 equiv).

  • Deprotect with aqueous HCl to yield 2-bromo-4-(2-methyl-1,3-dioxolan-2-yl)pyridine.

Key Data :

ParameterValue
Yield65–75% (estimated)
Regioselectivity>95% para to dioxolane
Alternative MethodsElectrophilic bromination with FeBr₃

Hydrazine Substitution

Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination introduces the hydrazinyl group.

Method A: SNAr with Hydrazine Hydrate
Procedure :

  • Reflux 2-bromo-4-(2-methyl-1,3-dioxolan-2-yl)pyridine (1.0 equiv) with hydrazine hydrate (5.0 equiv) in ethanol for 12–18 h.

  • Concentrate and purify via silica gel chromatography (EtOAc/hexane).

Key Data :

ParameterValue
Yield60–70%
Side ReactionsOver-substitution minimized by excess hydrazine

Method B: Buchwald-Hartwig Amination
Procedure :

  • React brominated intermediate (1.0 equiv) with tert-butyl carbazate (1.2 equiv) using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 100°C for 24 h.

  • Deprotect with TFA/CH₂Cl₂ (1:1) to liberate hydrazine.

Key Data :

ParameterValue
Yield (two-step)55–65%
AdvantagesTolerance for sensitive functional groups

Alternative Methods

One-Pot Tandem Cyclization

Inspired by naphthyridine syntheses, a cyclocondensation approach could assemble the pyridine ring with pre-installed substituents:

Procedure :

  • React 3-aminocrotononitrile with 2-methyl-1,3-dioxolane-2-carbaldehyde under acidic conditions (HCl/EtOH).

  • Oxidize intermediate with MnO₂ to aromatize the pyridine ring.

Challenges :

  • Low regiocontrol over hydrazine positioning.

  • Limited yields (~40%) due to side-product formation.

Reductive Amination Pathway

A novel route involves reductive amination of a ketone intermediate:

  • Condense 4-(2-methyl-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde with hydrazine in MeOH.

  • Reduce the imine intermediate with NaBH₄.

Key Data :

ParameterValue
Yield50–60% (theoretical)
CharacterizationIR: ν 3300 cm⁻¹ (N-H stretch)

Optimization and Challenges

Reaction Optimization

  • Solvent Effects : Ethanol outperforms DMF in SNAr due to polar protic stabilization of transition states.

  • Catalyst Screening : Pd(OAc)₂/Xantphos systems improve coupling efficiency in Buchwald-Hartwig reactions.

Stability Concerns

  • The dioxolane group is susceptible to acidic hydrolysis. Neutral pH must be maintained during hydrazine substitution.

  • Hydrazine derivatives are prone to oxidation; reactions require inert atmospheres (N₂/Ar).

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of hydrazine compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Hydrazine derivatives have shown efficacy against various bacterial strains. The incorporation of the dioxolane moiety may enhance membrane permeability and bioactivity.
  • Antitumor Properties : Compounds similar to 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Some studies suggest that hydrazine derivatives can act as enzyme inhibitors, potentially useful in treating diseases where enzyme activity is dysregulated.

Applications in Medicinal Chemistry

The unique structure of 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine makes it a versatile scaffold for drug development:

  • Lead Compound Development : The compound can serve as a lead structure for synthesizing new drugs targeting specific diseases.
  • Prodrug Design : Its chemical properties allow for modifications that can enhance solubility or stability, making it suitable for prodrug formulations.

Materials Science Applications

The compound's ability to form coordination complexes with metals suggests potential applications in materials science:

  • Catalysts : It may be used in catalytic processes due to its ability to coordinate with transition metals.
  • Polymer Chemistry : The hydrazine functional group can be utilized in polymer synthesis, particularly in creating cross-linked networks or hydrogels.

Agricultural Chemistry

There is emerging interest in the application of hydrazine derivatives in agriculture:

  • Pesticides and Herbicides : Compounds similar to 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine may exhibit herbicidal or fungicidal properties, contributing to sustainable agricultural practices.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of hydrazine derivatives:

  • Antimicrobial Studies : A research team evaluated various hydrazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with the dioxolane ring exhibited enhanced antimicrobial activity compared to their non-dioxolane counterparts .
  • Antitumor Activity : In vitro studies demonstrated that certain hydrazine derivatives could significantly inhibit the growth of cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways .
  • Enzyme Inhibition Studies : A study focused on the inhibition of specific enzymes related to metabolic disorders found that modified hydrazines could effectively inhibit enzyme activity, suggesting therapeutic potential in metabolic diseases .

Comparison with Similar Compounds

Key Observations :

  • Hydrazinyl vs. Chloro Substituents : The hydrazinyl group increases polarity and nucleophilicity compared to chloro derivatives, enhancing solubility in polar solvents and reactivity toward electrophiles (e.g., carbonyl compounds) .
  • Steric Effects : The 2-methyl group on the dioxolane ring in all three compounds provides steric hindrance, stabilizing the pyridine ring against hydrolysis .

Stability and Analytical Data

  • Thermal Stability : Chloro derivatives exhibit higher thermal stability (e.g., boiling points ~93–95°C at low pressure) compared to hydrazinyl analogs, which may decompose at elevated temperatures due to the labile N–N bond .
  • Spectroscopic Characterization : ¹H NMR of related compounds () shows distinct shifts for dioxolane protons (δ 4.0–4.2 ppm) and aromatic pyridine protons (δ 7.5–8.0 ppm), aiding structural confirmation .

Biological Activity

Chemical Identity
2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine, with the CAS number 80882-43-5, is a compound characterized by the molecular formula C9H13N3O2C_9H_{13}N_3O_2. Its structure includes a pyridine ring substituted with a hydrazine and a dioxolane moiety, which may contribute to its biological activity. The compound has a molecular weight of 195.22 g/mol and is noted for its potential pharmacological properties.

Anticancer Activity

Research indicates that certain pyridine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines. This suggests that 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine could be further explored for its anticancer potential.

The biological activity of hydrazine derivatives often involves interaction with biological macromolecules such as enzymes and DNA. The presence of the hydrazine group may facilitate these interactions, potentially leading to enzyme inhibition or DNA damage in cancer cells.

Case Studies

  • Antimicrobial Activity : A study evaluating various hydrazine derivatives found that some exhibited strong activity against Gram-positive bacteria and fungi. While direct testing on 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine was not conducted, similar compounds showed promising results.
  • Anticancer Studies : In vitro studies on related pyridine derivatives have shown significant cytotoxic effects against breast (MCF-7) and colon (HCT116) cancer cell lines. For instance, a related compound showed an IC50 value of 1.9 µg/mL against HCT116 cells, indicating potential efficacy for further exploration in drug development.

Data Tables

Property Value
CAS Number80882-43-5
Molecular FormulaC9H13N3O2C_9H_{13}N_3O_2
Molecular Weight195.22 g/mol
Purity95%
Antimicrobial ActivityPotentially active
Anticancer ActivityIC50 values < 5 µg/mL

Synthetic Routes

The synthesis of this compound can be achieved through various chemical pathways involving hydrazine derivatives and pyridine precursors. The incorporation of the dioxolane ring is critical for enhancing solubility and bioactivity.

Q & A

Q. What precautions are critical when handling hydrazinyl derivatives in laboratory settings?

  • Methodological Answer : Hydrazines are potential mutagens. Use fume hoods, nitrile gloves, and PPE. In case of skin contact, rinse immediately with water (15 min) and seek medical attention. Store under inert gas (N2_2) at -20°C to prevent oxidation .

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